An In-depth Technical Guide to the Physicochemical Properties of 2-(2-bromo-1,3-thiazol-5-yl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-bromo-1,3-thiazol-5-yl)pyridine
Introduction: The Strategic Importance of the Pyridine-Thiazole Scaffold in Drug Discovery
The convergence of a pyridine ring and a thiazole nucleus within a single molecular framework, as exemplified by 2-(2-bromo-1,3-thiazol-5-yl)pyridine, represents a cornerstone of modern medicinal chemistry. This hybrid scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active agents. The inherent electronic properties and hydrogen bonding capabilities of the pyridine moiety, coupled with the versatile reactivity and bioisosteric potential of the thiazole ring, create a privileged structure for interacting with diverse biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount, as these parameters intrinsically govern a compound's pharmacokinetic and pharmacodynamic profile, ultimately dictating its success as a therapeutic candidate.
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(2-bromo-1,3-thiazol-5-yl)pyridine (CAS Number: 1215072-14-2). In the absence of extensive, publicly available experimental data for this specific molecule, this guide will leverage data from structurally related analogues and established scientific principles to provide well-founded estimations. Furthermore, this document will detail the state-of-the-art experimental and computational methodologies for the precise determination of these critical parameters, offering a practical framework for researchers in the field.
Core Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters influence everything from solubility and permeability to target binding and metabolic stability. The following table summarizes the key physicochemical properties for 2-(2-bromo-1,3-thiazol-5-yl)pyridine, including a combination of predicted values and estimations based on related structures.
| Property | Value (Estimated/Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₈H₅BrN₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 257.11 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability (Lipinski's Rule of Five).[1] |
| Melting Point (°C) | 110 - 130 (Estimated) | Indicates purity and solid-state stability. Influences dissolution rate. This estimation is based on melting points of similar substituted pyridine-thiazole compounds. |
| Boiling Point (°C) | > 300 (Predicted) | Relevant for purification and stability at high temperatures. Heterocyclic compounds often have high boiling points.[2] |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 (Predicted) | A key measure of lipophilicity, which affects permeability, solubility, and off-target effects. This predicted range suggests moderate lipophilicity, favorable for cell membrane penetration. |
| Aqueous Solubility | Low to Moderate (Estimated) | Crucial for absorption and formulation. The presence of the pyridine nitrogen may afford some aqueous solubility, but the overall aromatic and halogenated structure suggests it is not highly soluble. |
| pKa (Acid Dissociation Constant) | 2.0 - 3.0 (Predicted for Pyridine Nitrogen) | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. The pyridine nitrogen is expected to be weakly basic. |
Structural and Electronic Characteristics
The unique arrangement of the pyridine and thiazole rings in 2-(2-bromo-1,3-thiazol-5-yl)pyridine gives rise to its distinct electronic and conformational properties.
Caption: 2D structure of 2-(2-bromo-1,3-thiazol-5-yl)pyridine.
The electron-withdrawing nature of the bromine atom at the 2-position of the thiazole ring and the inherent electron-deficient character of the pyridine ring influence the molecule's reactivity and potential for intermolecular interactions. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, a key feature for target engagement.
Experimental Determination of Physicochemical Properties
For novel compounds like 2-(2-bromo-1,3-thiazol-5-yl)pyridine, precise experimental determination of physicochemical properties is crucial for building accurate structure-activity relationships (SAR) and for guiding lead optimization. The following sections detail robust, field-proven protocols for measuring key parameters.
Solubility Determination: Kinetic vs. Thermodynamic
Aqueous solubility is a critical determinant of a drug's bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.
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Kinetic Solubility: This high-throughput screening method assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It is a measure of how quickly a compound precipitates and is invaluable in the early stages of drug discovery for ranking compounds.[3][4]
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Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a buffer solution and is considered the "gold standard".[5][6] It is more time and resource-intensive but provides the true solubility, which is critical for formulation development.
This protocol outlines the established shake-flask method for determining thermodynamic solubility.[5][7][8]
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Preparation: Accurately weigh an excess amount of solid 2-(2-bromo-1,3-thiazol-5-yl)pyridine into a glass vial.
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Incubation: Add a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. The vial is then sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: After incubation, the suspension is allowed to settle. The undissolved solid is then removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: The Octanol-Water Partition Coefficient (logP/logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.
The shake-flask method is the traditional and most direct way to measure logP/logD.[9][10][11][12][13]
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Pre-equilibration: n-Octanol and the aqueous buffer (at the desired pH, e.g., 7.4 for logD) are mutually saturated by vigorous mixing, followed by separation of the two phases.
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Partitioning: A known amount of 2-(2-bromo-1,3-thiazol-5-yl)pyridine is dissolved in one of the pre-saturated phases. The two phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The mixture is shaken gently for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The logP or logD is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
For higher throughput, reversed-phase HPLC can be used to estimate logP.[14][15][16][17] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value. A calibration curve is generated using a set of standards with well-established logP values.
Ionization Constant (pKa) Determination
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 2-(2-bromo-1,3-thiazol-5-yl)pyridine, the basicity of the pyridine nitrogen is the most relevant ionization event.
Potentiometric titration is a highly accurate method for determining pKa.[18][19][20][21][22]
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Sample Preparation: A solution of the compound is prepared in a suitable solvent, often with a co-solvent like methanol or DMSO for compounds with low aqueous solubility. The ionic strength of the solution is maintained with an inert salt (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.
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